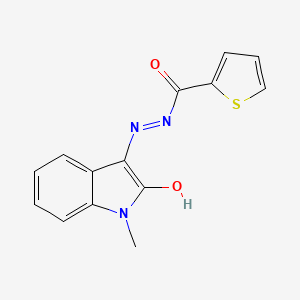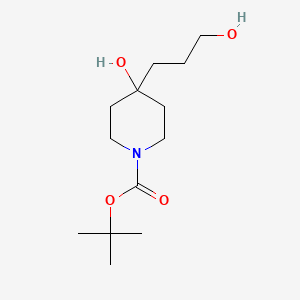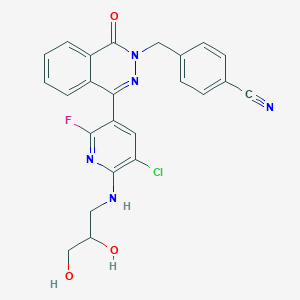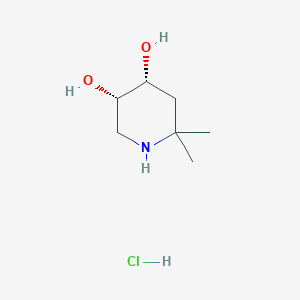
3-(ピリジン-2-イルメチル)アミノプロパン酸tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C13H20N2O2. It is a derivative of propanoic acid and contains a pyridine ring, making it a versatile molecule in organic synthesis and various applications in scientific research.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its pyridine ring and ester group make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound in biochemical assays to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and adhesives.
作用機序
Target of Action
Similar compounds have been found to target sterol 14-alpha demethylase (cyp51), a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
The compound tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate likely affects the ergosterol biosynthesis pathway, given its suggested interaction with Sterol 14-alpha demethylase (CYP51) . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.
Pharmacokinetics
It is suggested that similar compounds could be moderately toxic to humans
Result of Action
The compound tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate has been found to display potent activity only against the Candida species, including several multidrug-resistant Candida species . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl bromoacetate with pyridin-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
- tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate
- tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate
- tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate
Uniqueness: tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The position of the pyridin-2-yl group can affect the compound’s binding affinity and selectivity towards different enzymes and receptors, making it a valuable compound for targeted research and development .
特性
IUPAC Name |
tert-butyl 3-(pyridin-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)7-9-14-10-11-6-4-5-8-15-11/h4-6,8,14H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKHRWQSHLJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2535583.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)






![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
![4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B2535600.png)
![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)

